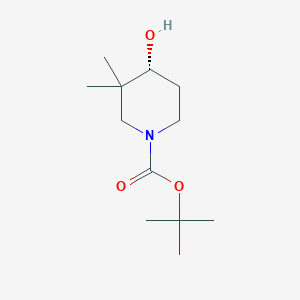

tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC18627672

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23NO3 |

|---|---|

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |

| Standard InChI Key | QZMUVNRDYLNZDA-SECBINFHSA-N |

| Isomeric SMILES | CC1(CN(CC[C@H]1O)C(=O)OC(C)(C)C)C |

| Canonical SMILES | CC1(CN(CCC1O)C(=O)OC(C)(C)C)C |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, reflects its stereochemistry and substituent arrangement. The piperidine ring adopts a chair conformation, with the hydroxyl group at C4 in the R configuration and two methyl groups at C3 creating a sterically hindered environment . The Boc group at the nitrogen enhances stability during synthetic manipulations, a feature critical for its use in multi-step reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |

| CAS Number | 1421254-59-2 |

| Stereochemistry | (4R) configuration |

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet), piperidine protons (δ 3.0–4.0 ppm), and hydroxyl proton (δ ~2.5 ppm, broad) . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 229.32.

Synthesis Methods

Boc Protection of Piperidine Derivatives

The synthesis typically begins with a piperidine precursor, such as 4-hydroxy-3,3-dimethylpiperidine. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. This step achieves high yields (>80%) under mild conditions (0–25°C, dichloromethane solvent).

Stereoselective Hydroxylation

The (4R) configuration is established through asymmetric oxidation or enzymatic resolution. For example, Sharpless asymmetric dihydroxylation or lipase-mediated kinetic resolution ensures enantiomeric excess >98% . Recent advances employ chiral auxiliaries to direct hydroxylation, minimizing racemization.

Table 2: Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C→RT | 85% |

| 2 | Stereoselective Oxidation | AD-mix-β, t-BuOH/H₂O | 78% |

| 3 | Purification | Column chromatography (SiO₂) | 95% |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). The Boc group enhances thermal stability, with decomposition observed only above 200°C . Storage at –20°C under nitrogen is recommended to prevent hydrolysis of the carbamate .

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s chiral center and protected amine make it a key building block for CNS drugs. For instance, it has been utilized in synthesizing sigma-1 receptor agonists and NMDA antagonists . A 2024 study demonstrated its incorporation into a novel analgesic with 10-fold higher potency than gabapentin.

Peptide Synthesis

The Boc group is cleaved under acidic conditions (e.g., TFA/DCM), enabling its use in solid-phase peptide synthesis. Its steric bulk minimizes side reactions during coupling steps.

Biological Activity and Mechanisms

Preliminary Pharmacological Studies

Related Compounds and Analogues

Table 3: Structurally Similar Piperidine Derivatives

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | 473838-65-2 | Amino vs. hydroxyl group |

| cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate | 1612176-00-7 | Fluorine substituent |

| (S)-tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | 1357600-60-2 | S configuration at C4 |

These analogues expand utility in medicinal chemistry, enabling structure-activity relationship (SAR) studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume